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Compound of Interest

Compound Name:
5-Bromo-3-

methoxypicolinaldehyde

Cat. No.: B581261 Get Quote

5-Bromo-3-methoxypicolinaldehyde is a highly functionalized pyridine derivative that has

emerged as a valuable intermediate in synthetic organic chemistry. Its strategic arrangement of

an aldehyde, a methoxy group, and a bromine atom on a pyridine core provides multiple,

distinct reaction sites. This unique constitution allows for sequential and orthogonal chemical

modifications, making it an attractive scaffold for the synthesis of complex molecules,

particularly in the fields of medicinal chemistry and materials science.[1][2] This guide provides

an in-depth analysis of its reactivity, offering field-proven insights and detailed protocols for its

key transformations.

The molecule's structure, with CAS Number 1087659-24-2, presents a fascinating interplay of

electronic effects. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde

group, combined with the electron-donating resonance effect of the methoxy group and the

inductive effect of the bromine, creates a nuanced reactivity profile that can be selectively

exploited by the discerning chemist.

Physicochemical Properties
A summary of the key physical and chemical properties of 5-Bromo-3-
methoxypicolinaldehyde is presented below for quick reference.
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Property Value Source

CAS Number 1087659-24-2 [3]

Molecular Formula C₇H₆BrNO₂ [4]

Molecular Weight 216.03 g/mol [3]

Appearance Solid

InChI Key
WJFAWSUSKWTMSS-

UHFFFAOYSA-N
[4]

SMILES COc1cc(Br)cnc1C=O [3]

Core Reactivity Analysis: A Map of Chemical
Potential
To effectively utilize 5-Bromo-3-methoxypicolinaldehyde, one must understand the reactivity

of its distinct functional components. The molecule possesses three primary centers for

chemical transformation: the aldehyde group, the carbon-bromine bond, and the pyridine ring

itself.
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Caption: Reactivity map of 5-Bromo-3-methoxypicolinaldehyde.
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The Aldehyde Group: As a classic electrophilic center, the aldehyde's carbonyl carbon is

highly susceptible to nucleophilic attack.[5] This enables a wide range of standard aldehyde

chemistries, including reductive amination, Wittig reactions, cyanohydrin formation, and

condensation reactions like the aldol or Knoevenagel condensations.[6] Its position ortho to

the pyridine nitrogen also allows for potential intramolecular interactions or chelation with

metal centers during reactions.[7]

The Carbon-Bromine Bond: The C5-Br bond is the primary site for transition metal-catalyzed

cross-coupling reactions. This is the workhorse functionality for building molecular

complexity. The bromine is a reliable leaving group for reactions such as Suzuki-Miyaura (C-

C bond formation), Buchwald-Hartwig amination (C-N bond formation), Sonogashira (C-C

alkyne formation), and Heck coupling.[8][9]

The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. This deficiency

is further enhanced by the electron-withdrawing aldehyde group at the C2 position. This

activation makes the ring susceptible to nucleophilic aromatic substitution (SNAr),

particularly at positions ortho and para to the activating groups.[10] While the C5-Br is the

most common site for substitution via cross-coupling, under specific conditions with potent

nucleophiles, displacement of other groups or addition to the ring could be envisioned.

Key Transformations and Field-Proven Protocols
The true value of a building block is demonstrated through its successful application in

synthesis. The following sections provide detailed, self-validating protocols for the most critical

transformations of 5-Bromo-3-methoxypicolinaldehyde. These protocols are based on

established methodologies for structurally similar heteroaryl halides and serve as a robust

starting point for any research campaign.

Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental for extending the molecular framework from the C5 position.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and

minimizing side reactions.[2]

Causality: The Buchwald-Hartwig amination is the premier method for forming aryl-amine

bonds, a common motif in pharmaceuticals.[8][11] The reaction relies on a palladium catalyst

that cycles between Pd(0) and Pd(II) states. The choice of a bulky, electron-rich phosphine
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ligand (e.g., XPhos) is crucial; it promotes the rate-limiting reductive elimination step and

prevents catalyst decomposition, leading to higher yields and broader substrate scope.[12] A

strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate

the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.

[2]
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.
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Experimental Protocol: Buchwald-Hartwig Amination

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the

palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4

mol%).

Inert Atmosphere: Seal the flask with a septum and replace the atmosphere with an inert gas

(e.g., Argon) by evacuating and backfilling three times.

Reagent Addition: Under a positive pressure of argon, add the base (sodium tert-butoxide,

1.4 equivalents) and 5-Bromo-3-methoxypicolinaldehyde (1.0 equivalent).

Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

via syringe.

Nucleophile Addition: Add the desired primary or secondary amine (1.2 equivalents) to the

reaction mixture via syringe.

Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is

consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

Work-up: Cool the reaction to room temperature and quench with saturated aqueous

ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Causality: The Suzuki-Miyaura reaction is a robust and versatile method for creating C(sp²)-

C(sp²) or C(sp²)-C(sp³) bonds, essential for synthesizing biaryl compounds and other complex

structures.[9][13] The mechanism involves oxidative addition of the aryl halide to a Pd(0)

species, followed by transmetalation with a boronic acid or ester, and finally reductive

elimination to yield the product.[13] The base (e.g., K₃PO₄ or K₂CO₃) is critical for activating the

boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.

[9] The choice of solvent, often a mixture like dioxane/water, is key to dissolving both the

organic and inorganic reagents.[14] A potential side reaction is the homocoupling of the boronic

acid, which can be minimized by rigorously degassing the solvent to remove oxygen.[14]
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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
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Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-
Bromo-3-methoxypicolinaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), the

palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%),

and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).

Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and

backfilling with argon three times.

Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1

v/v), via syringe.

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-18

hours, monitoring progress by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the mixture with water and extract with

ethyl acetate (3x).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄,

filter, and concentrate under reduced pressure. Purify the resulting crude material by flash

column chromatography.

Aldehyde Group Transformations
The aldehyde functionality offers a gateway to numerous other functional groups.

Experimental Protocol: Reductive Amination

Imine Formation: Dissolve 5-Bromo-3-methoxypicolinaldehyde (1.0 equiv) and a primary

or secondary amine (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-

dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid (0.1 equiv).

Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent, such

as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise.

Reaction: Stir the reaction at room temperature for 12-24 hours.
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Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium

bicarbonate. Separate the layers and extract the aqueous phase with DCM.

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the

residue by column chromatography.

Applications in Drug Discovery and Materials
Science
The substituted picolinaldehyde scaffold is a privileged structure in medicinal chemistry. The

pyridine nitrogen acts as a hydrogen bond acceptor, and the various substituents can be

tailored to optimize binding affinity, selectivity, and pharmacokinetic properties. Derivatives of

this compound are explored as intermediates in the synthesis of inhibitors for various enzymes

and modulators for receptors.[5] In materials science, the biaryl structures accessible through

Suzuki coupling of this molecule are of interest for developing organic light-emitting diodes

(OLEDs) and other functional materials.

Safety and Handling
Hazard Profile: 5-Bromo-3-methoxypicolinaldehyde is classified as harmful if swallowed and

causes serious eye irritation.

GHS Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

Precautionary Statements: P264, P280, P301+P312, P305+P351+P338

Handling Recommendations: As a Senior Application Scientist, I mandate the following

precautions:

Always handle this compound in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves,

and chemical safety goggles.[15][16]
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Avoid inhalation of dust and contact with skin and eyes.[15]

In case of contact, wash the affected area immediately with plenty of water.[15]

Store in a cool, dry place away from incompatible materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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